![molecular formula C21H22ClN5OS B2495281 N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide CAS No. 1251705-35-7](/img/structure/B2495281.png)
N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that introduce specific functional groups to achieve desired molecular structures. For example, the discovery of clinical candidate K-604, an acyl-CoA:cholesterol O-acyltransferase-1 inhibitor, involved the insertion of a piperazine unit to enhance aqueous solubility and oral absorption, highlighting the importance of structural modifications in synthesis design (K. Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide can be characterized using various spectroscopic techniques. For instance, compounds have been elucidated by IR, NMR, Mass spectra, and elemental analysis, confirming the presence of specific functional groups and the overall molecular framework (K. Ramalingam et al., 2019).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups. For example, N-benzyl-substituted acetamide derivatives have shown Src kinase inhibitory and anticancer activities, indicating that specific chemical modifications can lead to significant biological activities (Asal Fallah-Tafti et al., 2011).
Applications De Recherche Scientifique
Anticancer Applications
Research has indicated that derivatives similar to N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide have potential applications in cancer treatment. For instance, compounds with structures incorporating imidazo[1,2-a]pyridine and urea have shown promising antitumor activity against various cancer cell lines, highlighting the role of specific molecular fragments in enhancing anticancer properties (Chena et al., 2022). Another study synthesized N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating their cytotoxicity and antioxidant activities, which could imply potential for anticancer treatment (Hamama et al., 2013).
Anticonvulsant Applications
Compounds containing imidazolyl and morpholino derivatives have been explored for their anticonvulsant properties. A study synthesized N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and found morpholino and imidazolyl derivatives to be promising anticonvulsant leads, also assessing their drug-likeness for absorption and brain penetration (Amir et al., 2012).
Fluorescent Probes for Mercury Ion
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported to produce efficient fluorescent probes for mercury ions, demonstrating applications beyond pharmaceuticals into environmental and analytical chemistry (Shao et al., 2011).
Synthesis of Heterocyclic Compounds
There has been significant interest in synthesizing heterocyclic compounds using imidazole and acetamide frameworks for various applications, including medicinal chemistry and drug discovery. These efforts involve exploring different heterocyclic analogues to improve metabolic stability and pharmacokinetic properties of potential therapeutic agents (Stec et al., 2011).
Safety And Hazards
- Safety information indicates that the compound is combustible and may cause eye irritation.
- Detailed safety data should be obtained from reliable sources.
Orientations Futures
- Future research should focus on:
- Biological evaluation : Assessing its antimicrobial and anticancer activities.
- Structure-activity relationship (SAR) studies: Modifying the compound to enhance its efficacy.
- In vivo studies : Investigating its pharmacokinetics and toxicity profiles.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5OS/c22-18-3-1-16(2-4-18)14-25-20(28)15-27-8-7-24-21(27)17-5-6-23-19(13-17)26-9-11-29-12-10-26/h1-8,13H,9-12,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSYDZRSKHCLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

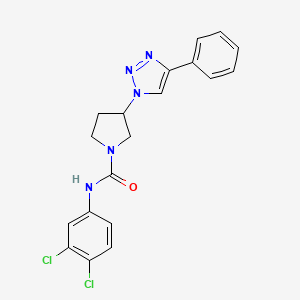
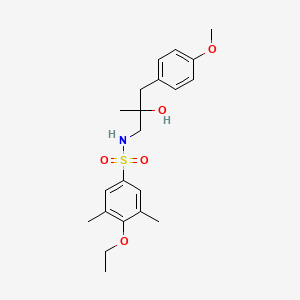
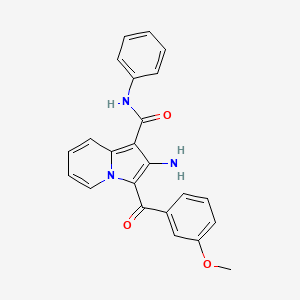
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
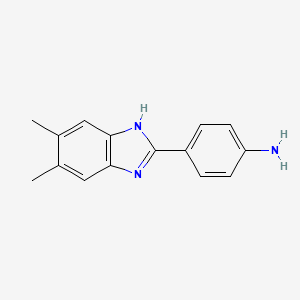
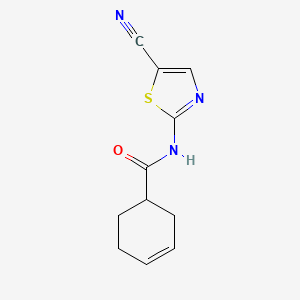

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)
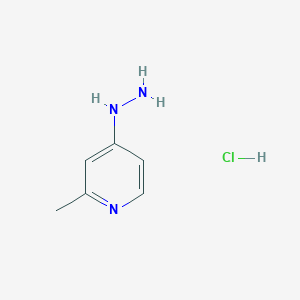
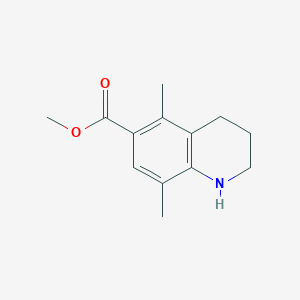
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
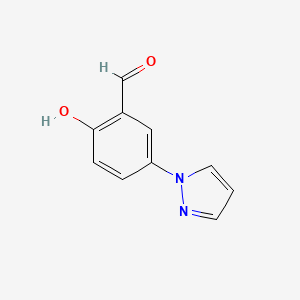
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)